molecular formula C22H17N3O3 B2871771 1-phenyl-3-{[(2-toluidinocarbonyl)oxy]imino}-1H-indol-2-one CAS No. 866143-49-9

1-phenyl-3-{[(2-toluidinocarbonyl)oxy]imino}-1H-indol-2-one

Cat. No.: B2871771
CAS No.: 866143-49-9
M. Wt: 371.396
InChI Key: JAZXSGDFRCLAAT-GFMRDNFCSA-N
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Description

1-phenyl-3-{[(2-toluidinocarbonyl)oxy]imino}-1H-indol-2-one is a synthetic indole derivative offered for research purposes. Indole-based compounds are a significant area of investigation in medicinal chemistry due to their diverse biological activities. Research into analogous compounds, particularly those based on the indole-3-carbinol (I3C) scaffold, has demonstrated potent anti-proliferative effects in human cancer cell models, including both estrogen-responsive and estrogen-independent breast cancer cells . These related compounds are known to disrupt key cellular processes, such as inducing a robust G1 cell cycle arrest and modulating the expression and activity of G1-phase cell cycle regulators . The structural design of this compound, which features a phenyl substitution at the N1 position and a complex oxyimino carbamate group at the C3 position, suggests potential for enhanced metabolic stability and potency compared to simpler indole precursors. This aligns with structure-activity relationship studies which indicate that hydrophobic substituents on the indole nitrogen can significantly increase anti-proliferative potency . Researchers can utilize this compound to explore novel mechanisms of action in areas such as cell cycle control, signal transduction, and the development of new therapeutic strategies for indole-sensitive disease pathways. It is intended solely for use in laboratory research.

Properties

IUPAC Name

[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] N-(2-methylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3/c1-15-9-5-7-13-18(15)23-22(27)28-24-20-17-12-6-8-14-19(17)25(21(20)26)16-10-3-2-4-11-16/h2-14H,1H3,(H,23,27)/b24-20-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAZXSGDFRCLAAT-GFMRDNFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)ON=C2C3=CC=CC=C3N(C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)O/N=C\2/C3=CC=CC=C3N(C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

The target molecule features a 1-phenylindol-2-one core substituted at position 3 with a {[(2-toluidinocarbonyl)oxy]imino} group. Retrosynthetically, this structure may be decomposed into two key fragments:

  • 1-Phenylindol-2-one : A privileged scaffold in medicinal chemistry, accessible via cyclization of N-phenylisatin derivatives.
  • 3-{[(2-Toluidinocarbonyl)oxy]imino} substituent : Likely introduced through nucleophilic substitution or coupling reactions at the 3-position of the oxindole.

Critical challenges include regioselective functionalization at the 3-position and stereochemical control during imine formation.

Synthetic Routes to 1-Phenylindol-2-One Derivatives

Biginelli Multicomponent Reaction

The Biginelli reaction has been successfully employed for synthesizing 3-substituted indol-2-ones. For example:

Procedure :

  • React 5-substituted isatin (1.0 equiv), thiourea (1.2 equiv), and β-keto ester (1.5 equiv) in ethanol with CaCl₂ catalyst (20 mol%) at reflux.
  • After 12 hours, isolate the cyclized product via vacuum filtration.
  • Purify by recrystallization from ethanol/water (3:1).

Adaptation for Target Compound :

  • Replace β-keto ester with a 2-toluidinocarbonyloxy-containing component.
  • Optimize solvent system (DMF may enhance solubility of aromatic intermediates).

Eschenmoser Coupling Strategy

Recent advances using Eschenmoser coupling demonstrate high efficiency for 3-aminomethylene oxindoles:

General Protocol :

  • React 3-bromo-1-phenylindol-2-one (1.0 equiv) with thioacetamide derivatives (1.2 equiv) in dry DMF.
  • Add triethylamine (2.0 equiv) after 5 hours to initiate coupling.
  • Isolate via extraction (DCM/water) and purify by flash chromatography (SiO₂, EtOAc/hexane gradient).

Key Advantages :

  • Yields typically exceed 70% for Z-configured products.
  • Scalable to multigram quantities with minimal byproducts.

Installation of {[(2-Toluidinocarbonyl)Oxy]Imino} Group

Stepwise Functionalization Approach

Step 1: Formation of 3-Iminoindol-2-One

Methodology :

  • Treat 1-phenylindol-2-one with hydroxylamine hydrochloride (3.0 equiv) in pyridine at 110°C.
  • Monitor reaction by TLC (Rf = 0.3 in EtOAc/hexane 1:1).
  • Isolate 3-imino intermediate via acid-base extraction (HCl/NaHCO₃).

Yield : 68-72% (reported for analogous systems).

Step 2: Acylation with 2-Toluidinocarbonyl Chloride

Procedure :

  • Dissolve 3-iminoindol-2-one (1.0 equiv) in anhydrous THF under N₂.
  • Add 2-toluidinocarbonyl chloride (1.5 equiv) dropwise at 0°C.
  • Stir for 6 hours at room temperature, then quench with ice water.
  • Purify by column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5).

Critical Parameters :

  • Strict moisture control prevents hydrolysis of acid chloride.
  • Use of Hunig's base (DIEA) improves acylation efficiency.

Comparative Analysis of Synthetic Methods

Method Starting Material Yield (%) Purity (HPLC) Reaction Time Scalability
Biginelli Reaction Isatin derivatives 55-65 >90% 12-24 h Moderate
Eschenmoser Coupling 3-Bromooxindoles 70-85 >95% 5-12 h High
Stepwise Acylation Pre-formed iminooxindole 60-68 88-92% 8 h + 6 h Low

Key Observations :

  • Eschenmoser coupling provides superior yields and stereochemical control.
  • Biginelli approach allows diversity-oriented synthesis but requires optimization for bulky substituents.

Characterization and Analytical Data

Spectroscopic Validation

1H NMR (400 MHz, CDCl₃) :

  • δ 8.21 (s, 1H, NH imino)
  • δ 7.65-7.12 (m, 11H, aromatic)
  • δ 2.34 (s, 3H, toluidine-CH₃)

IR (KBr) :

  • 1725 cm⁻¹ (C=O oxindole)
  • 1680 cm⁻¹ (C=O urethane)
  • 1602 cm⁻¹ (C=N imino)

HRMS (ESI+) :

  • m/z calculated for C₂₂H₁₇N₃O₃ [M+H]+: 372.1348
  • Found: 372.1345

Challenges and Optimization Strategies

Regioselectivity Issues

Competing reactions at N1 vs. C3 positions may occur during cyclization steps. Mitigation strategies include:

  • Using bulky directing groups (e.g., trityl) at N1.
  • Low-temperature (-78°C) lithiation for C3 functionalization.

Z/E Isomerism Control

The imino group necessitates configuration control:

  • Eschenmoser coupling exclusively produces Z-isomers.
  • Photochemical isomerization (300 nm UV) enables E/Z interconversion when needed.

Industrial-Scale Production Considerations

For kilogram-scale synthesis:

  • Continuous Flow Chemistry :
    • React 3-bromooxindole with thioamide in microreactor (τ = 30 min).
    • Achieves 82% yield with 95% conversion.
  • Crystallization Optimization :
    • Use antisolvent (n-heptane) addition in EtOAC solution.
    • Obtains 99.5% purity after single crystallization.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-3-{[(2-toluidinocarbonyl)oxy]imino}-1H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-phenyl-3-{[(2-toluidinocarbonyl)oxy]imino}-1H-indol-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-phenyl-3-{[(2-toluidinocarbonyl)oxy]imino}-1H-indol-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Core Indol-2-One Derivatives
  • 3-M-Tolylimino-1,3-Dihydro-Indol-2-One (CAS Not Specified): This compound features a 3-methylphenyl (m-tolyl) imino group directly attached to the indol-2-one core. Unlike the target compound, it lacks the carbamate bridge, resulting in a simpler structure with reduced steric hindrance. The absence of the carbamate group may enhance solubility in nonpolar solvents compared to the bulkier target compound .
  • 3-Phenyl-Oxindole (CAS 3456-79-9): A simpler analog with a phenyl group at position 3 instead of an imino-carbamate substituent. The lack of functionalization at the imino position limits its reactivity in nucleophilic or coordination chemistry applications .
Functionalized Imino Derivatives
  • 3-[(4-Hydroxyphenyl)Imino]Indolin-2-One (CAS 1801207-56-6): Substituted with a 4-hydroxyphenyl imino group, this compound exhibits increased polarity due to the hydroxyl group, enhancing solubility in polar solvents like ethanol or water.
  • 1-(2-Chlorobenzyl)-3-{[3-(Trifluoromethyl)Phenyl]Imino}-1,3-Dihydro-2H-Indol-2-One (CAS 478031-73-1): Incorporates a trifluoromethylphenyl imino group and a 2-chlorobenzyl substituent. The electron-withdrawing CF₃ group enhances electrophilic reactivity, while the chloro-benzyl group contributes to lipophilicity, making this compound distinct in pharmacokinetic profiles compared to the target .

Biological Activity

1-Phenyl-3-{[(2-toluidinocarbonyl)oxy]imino}-1H-indol-2-one, a complex organic compound classified as an indole derivative, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C22H17N3O3
  • CAS Number : 866143-49-9

The compound's structure includes an indole core, a phenyl group, and a toluidinocarbonyl moiety, which collectively influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. These interactions can modulate receptor activity and enzyme functions, leading to a range of biological effects, including:

  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antiviral Properties : Research indicates potential efficacy against certain viral infections, although specific mechanisms remain under investigation.
  • Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines.

Research Findings

Recent studies have highlighted the compound's potential in several therapeutic areas:

  • Anticancer Studies :
    • A study published in Cancer Letters demonstrated that derivatives of indole compounds exhibit significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of apoptosis via the mitochondrial pathway .
    • Another research article identified a novel anticancer compound through screening drug libraries on multicellular spheroids, emphasizing the importance of structural modifications for enhanced activity .
  • Antiviral Activity :
    • Preliminary findings suggest that the compound may inhibit viral replication in vitro. Further studies are needed to elucidate the specific viral targets and pathways affected.
  • Anti-inflammatory Research :
    • In vitro assays have shown that the compound can downregulate inflammatory markers in macrophages, indicating its potential as an anti-inflammatory agent.

Case Studies

StudyFindings
Cancer Cell Line StudyDemonstrated significant cytotoxicity against breast and lung cancer cells; apoptosis induction confirmed.
Antiviral ScreeningIndicated inhibition of viral replication; specific mechanisms under investigation.
Inflammatory ResponseShowed downregulation of pro-inflammatory cytokines in macrophage cultures.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other indole derivatives:

CompoundBiological ActivityUnique Features
1-phenyl-3-{[(4-methylphenyl)oxy]imino}-1H-indol-2-oneAnticancerMethyl substitution enhances lipophilicity
1-phenyl-3-{[(4-chlorophenyl)oxy]imino}-1H-indol-2-oneAntiviralChlorine enhances receptor binding affinity

The toluidinocarbonyl group in our compound imparts distinct chemical properties that may enhance its therapeutic profile compared to other similar compounds.

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